ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C20H29NO3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structural motif in many biologically active molecules. Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with indole derivatives, it could potentially be involved in pathways related to inflammation, pain perception, cancer progression, and more .
Result of Action
The result of the compound’s action would depend on its specific biological targets and the pathways it affects. Given the potential biological activities associated with indole derivatives, the compound could potentially have effects on cell proliferation, inflammation, pain perception, and more .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tert-butylthio group is known for its unique reactivity, which can influence the behavior of enzymes and proteins it interacts with . The methoxy group on the indole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biochemical properties.
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, potentially affecting cell growth, differentiation, and apoptosis . The presence of the tert-butylthio group may also contribute to the compound’s ability to modulate cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . The methoxy group on the indole ring can participate in hydrogen bonding, while the tert-butylthio group can engage in hydrophobic interactions. These interactions can result in changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The tert-butylthio group can undergo oxidation and other metabolic transformations, affecting the compound’s overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.
Properties
IUPAC Name |
ethyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-8-24-18(22)20(5,6)12-16-17(25-19(2,3)4)14-11-13(23-7)9-10-15(14)21-16/h9-11,21H,8,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIGUCRKZKFDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1)C=CC(=C2)OC)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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